molecular formula C21H21BF4N4O3 B12829615 (5AS,10bR)-2-mesityl-9-nitro-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate

(5AS,10bR)-2-mesityl-9-nitro-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate

Cat. No.: B12829615
M. Wt: 464.2 g/mol
InChI Key: FKSLCSHLKRJEDV-OZYANKIXSA-N
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Description

(5AS,10bR)-2-mesityl-9-nitro-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5AS,10bR)-2-mesityl-9-nitro-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate typically involves multi-step organic reactions. The process may start with the preparation of the indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazine core, followed by the introduction of the mesityl and nitro groups. The final step involves the formation of the tetrafluoroborate salt.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

(5AS,10bR)-2-mesityl-9-nitro-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The mesityl group can be substituted with other aromatic or aliphatic groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon, oxidizing agents like potassium permanganate, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could produce a wide range of analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (5AS,10bR)-2-mesityl-9-nitro-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions suggests that it could be modified to enhance its pharmacological properties.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its complex structure and reactivity make it a versatile component in the design of advanced materials.

Mechanism of Action

The mechanism of action of (5AS,10bR)-2-mesityl-9-nitro-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. Detailed studies would be required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (5AS,10bR)-2-mesityl-9-nitro-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium chloride
  • (5AS,10bR)-2-mesityl-9-nitro-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium bromide

Uniqueness

The uniqueness of (5AS,10bR)-2-mesityl-9-nitro-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate lies in its specific combination of functional groups and its potential reactivity

Properties

Molecular Formula

C21H21BF4N4O3

Molecular Weight

464.2 g/mol

IUPAC Name

(1R,9S)-14-nitro-4-(2,4,6-trimethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11(16),12,14-pentaene;tetrafluoroborate

InChI

InChI=1S/C21H21N4O3.BF4/c1-12-6-13(2)20(14(3)7-12)24-11-23-19(22-24)10-28-18-8-15-4-5-16(25(26)27)9-17(15)21(18)23;2-1(3,4)5/h4-7,9,11,18,21H,8,10H2,1-3H3;/q+1;-1/t18-,21+;/m0./s1

InChI Key

FKSLCSHLKRJEDV-OZYANKIXSA-N

Isomeric SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@H]4[C@H](CC5=C4C=C(C=C5)[N+](=O)[O-])OCC3=N2)C

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C4C(CC5=C4C=C(C=C5)[N+](=O)[O-])OCC3=N2)C

Origin of Product

United States

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